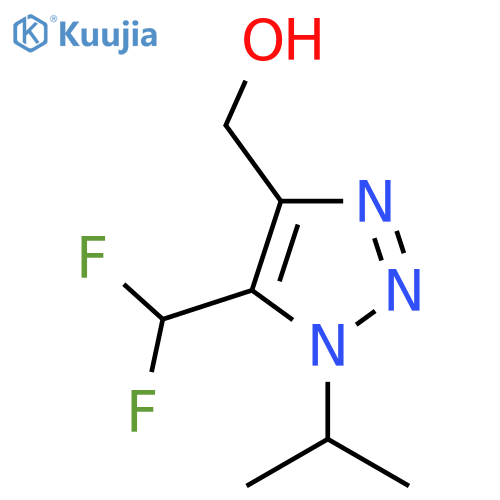Cas no 2166908-11-6 (5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol)

2166908-11-6 structure
商品名:5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol
5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol 化学的及び物理的性質
名前と識別子
-
- 5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol
- [5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol
- 2166908-11-6
- EN300-1278005
-
- インチ: 1S/C7H11F2N3O/c1-4(2)12-6(7(8)9)5(3-13)10-11-12/h4,7,13H,3H2,1-2H3
- InChIKey: GLMDVGCONYAJNT-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(CO)N=NN1C(C)C)F
計算された属性
- せいみつぶんしりょう: 191.08701831g/mol
- どういたいしつりょう: 191.08701831g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1278005-50mg |
[5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2166908-11-6 | 50mg |
$983.0 | 2023-10-01 | ||
| Enamine | EN300-1278005-500mg |
[5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2166908-11-6 | 500mg |
$1124.0 | 2023-10-01 | ||
| Enamine | EN300-1278005-0.5g |
[5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2166908-11-6 | 0.5g |
$1124.0 | 2023-06-08 | ||
| Enamine | EN300-1278005-2.5g |
[5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2166908-11-6 | 2.5g |
$2295.0 | 2023-06-08 | ||
| Enamine | EN300-1278005-1000mg |
[5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2166908-11-6 | 1000mg |
$1172.0 | 2023-10-01 | ||
| Enamine | EN300-1278005-0.1g |
[5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2166908-11-6 | 0.1g |
$1031.0 | 2023-06-08 | ||
| Enamine | EN300-1278005-5000mg |
[5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2166908-11-6 | 5000mg |
$3396.0 | 2023-10-01 | ||
| Enamine | EN300-1278005-1.0g |
[5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2166908-11-6 | 1g |
$1172.0 | 2023-06-08 | ||
| Enamine | EN300-1278005-5.0g |
[5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2166908-11-6 | 5g |
$3396.0 | 2023-06-08 | ||
| Enamine | EN300-1278005-10.0g |
[5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol |
2166908-11-6 | 10g |
$5037.0 | 2023-06-08 |
5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol 関連文献
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Naiyan Lu,Jiaojiao Liu,Jingliang Li,Zexin Zhang,Yuyan Weng,Bing Yuan,Kai Yang J. Mater. Chem. B, 2014,2, 3791-3798
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
2166908-11-6 (5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol) 関連製品
- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
